
PF-4778574
Overview
Description
PF-4778574 is a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), a class of ionotropic glutamate receptors critical for synaptic plasticity and cognitive function. Its chemical structure (C₁₉H₂₂N₂O₃S₂, molecular weight 390.52) includes stereospecific sulfonamide and thiophene moieties, enabling selective binding to AMPARs . Pharmacologically, this compound enhances AMPAR-mediated synaptic currents with an EC₅₀ of 45 nM in vitro and a binding affinity (Ki) of 85 nM in rat cortical tissues .
Preclinical studies demonstrate that this compound produces rapid and sustained antidepressant effects in mice by activating postsynaptic AMPARs, which trigger downstream signaling pathways (e.g., VGF/BDNF/TrkB/AKT) and require L-type voltage-dependent calcium channels (L-VDCC) . These effects are independent of presynaptic vesicular glutamate transporter 1 (VGLUT1) and persist for up to 7–11 days post-administration .
Preparation Methods
Structural and Physicochemical Properties of PF-4778574
This compound (IUPAC name: N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide) is a sulfonamide derivative with a molecular formula of and a molecular weight of 390.5 g/mol . Its structure features:
-
A stereospecific tetrahydro-2H-pyran ring with (3R,4S) configurations.
-
A 4-(5-cyanothiophen-2-yl)phenyl substituent.
-
An isopropylsulfonamide group.
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Number | 1219633-99-4 | |
Solubility (DMSO) | <39.05 mg/mL | |
Purity (HPLC) | ≥98% | |
Storage Conditions | -20°C (lyophilized powder) |
The stereochemistry of the tetrahydro-2H-pyran ring is critical for AMPAR modulation, as enantiomeric impurities may reduce efficacy .
Analytical Characterization
Chromatographic Purity
High-performance liquid chromatography (HPLC) analyses confirm a purity of ≥98%, with retention times consistent with the absence of major stereochemical byproducts .
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) :
Challenges in Synthetic Route Development
Although the exact synthetic pathway remains undisclosed, retrosynthetic analysis suggests potential steps:
-
Core Synthesis : Formation of the (3R,4S)-tetrahydro-2H-pyran intermediate via asymmetric catalysis.
-
Sulfonylation : Reaction with propane-2-sulfonamide under Mitsunobu conditions to install the sulfonamide group.
-
Coupling : Suzuki-Miyaura cross-coupling to attach the 4-(5-cyanothiophen-2-yl)phenyl moiety .
Key challenges include:
-
Achieving high enantiomeric excess (ee) in the tetrahydro-2H-pyran intermediate.
-
Minimizing cyanothiophene ring oxidation during coupling reactions.
Preclinical Application Protocols
In murine models, this compound administration follows standardized procedures :
-
Treatment Duration : Single-dose (acute) or repeated dosing over 7–11 days.
-
Behavioral Testing : Conducted 1–2 days post-injection to assess cognitive effects.
Notably, vehicle controls (5% DMSO, 5% Kolliphor EL, 90% H2O) are essential to isolate drug-specific effects .
Parameter | Recommendation |
---|---|
Personal Protective Equipment | Gloves, lab coat, eye protection |
Disposal | Incineration at >800°C |
Spill Management | Absorb with inert material, ventilate area |
This compound is classified as an acute toxin, requiring handling in fume hoods .
Chemical Reactions Analysis
PF 4778574 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Modulation of AMPAR
PF-4778574 enhances AMPAR-mediated synaptic transmission, which is crucial for various neurological functions. Research has indicated that it can rescue behavioral deficits associated with specific genetic mutations in mice, particularly those affecting the IQSEC2 gene, which is linked to neurodevelopmental disorders.
Case Study: IQSEC2 Mutation and Behavioral Deficits
In a study involving A350V IQSEC2 mice, this compound was administered to assess its effects on social behavior deficits. The results demonstrated that a single dose of this compound significantly improved social discrimination behaviors without affecting vocalization deficits. Behavioral assessments were conducted over short (1–2 days) and long-term (7–11 days) periods, revealing sustained improvements in social preference behaviors following treatment with this compound .
Antidepressant Properties
This compound has also shown promise as a fast-acting antidepressant. In preclinical models, it rapidly alleviated depression-like behaviors induced by chronic unpredictable stress. The mechanism involves the activation of AMPAR pathways, leading to the upregulation of signaling pathways associated with neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and tropomyosin receptor kinase B (TrkB) .
Potential Cancer Treatment
Beyond its neurological applications, this compound has been explored for its anticancer properties. A patent describes its use in treating various cancers through modulation of specific signaling pathways involved in tumor growth and survival . The compound's ability to interact with multiple biological targets makes it a candidate for further investigation in oncology.
Summary of Findings
Mechanism of Action
PF 4778574 exerts its effects by positively modulating the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This modulation enhances glutamatergic neurotransmission, leading to increased synaptic plasticity and improved cognitive function. The compound activates the VGF (nonacronymic)/brain-derived neurotrophic factor/tropomyosin receptor kinase B/AKT signaling pathway, which is crucial for its antidepressant effects .
Comparison with Similar Compounds
The table below compares PF-4778574 with other AMPAR modulators in terms of pharmacological properties, therapeutic effects, and safety profiles:
Key Differentiators of this compound:
Rapid and Sustained Effects : Unlike CX717 or LY392098, this compound induces prolonged behavioral improvements (7–11 days post-administration) due to downstream neurotrophin release (e.g., BDNF) and synaptic remodeling .
Mechanistic Specificity : Its effects require L-VDCC activation and AMPAR-mediated signaling, distinguishing it from cyclothiazide, which directly potentiates AMPAR currents .
Model-Specific Efficacy: this compound rescues social deficits in IQSEC2 and Cntnap2 mutant mice but fails in Dock4 knockout models, highlighting pathway-specific dependencies .
Research Findings and Clinical Implications
Efficacy in Neuropsychiatric Disorders
- Depression: A single dose (1–2 mg/kg) alleviates chronic unpredictable stress (CUS)-induced depressive behaviors in mice by upregulating GluA1, BDNF, and synaptic proteins (PSD95, synapsin1) .
- communication .
Unresolved Questions
Biological Activity
PF-4778574 is a compound recognized as a positive allosteric modulator (PAM) of AMPA receptors (AMPAR), primarily studied for its potential cognitive-enhancing effects and therapeutic applications in neurodevelopmental disorders. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological properties, case studies, and relevant research findings.
Overview of this compound
This compound is classified as a PAM of AMPARs, which play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound has shown promise in enhancing cognitive functions and ameliorating deficits associated with certain genetic mutations affecting glutamatergic signaling.
Binding Affinity and Functional Potency
This compound exhibits a binding affinity (Ki) of approximately 85 nM for AMPARs. This characteristic allows it to facilitate increased synaptic transmission by enhancing the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain .
Table 1: Summary of Pharmacological Parameters
Parameter | Value |
---|---|
Binding Affinity (Ki) | 85 nM |
Efficacy in Animal Models | High |
Duration of Action | < 1 hour |
Animal Models
Research has demonstrated that this compound can significantly improve cognitive deficits induced by pharmacological treatments or genetic mutations. For instance, in studies involving A350V Iqsec2 mutant mice, this compound effectively rescued social behavior deficits. The compound was administered as a single dose, leading to observable improvements in sex preference and emotional state preference behaviors .
Table 2: Behavioral Outcomes in A350V Mice
Treatment | Sex Preference (SxP) | Emotional State Preference (ESP) |
---|---|---|
Vehicle | Impaired | Impaired |
This compound | Rescued | Rescued |
Safety and Tolerability
Safety assessments have been conducted across various animal models, including mice, rats, dogs, and nonhuman primates. These studies evaluated cerebellum-based AMPAR activation and potential motor coordination disruptions. The therapeutic index (TI) for this compound was determined to be between 8 to 16-fold for self-limiting tremors, indicating a favorable safety profile at effective doses .
Cognitive Enhancement
In a study focusing on procognitive effects, this compound was tested in both rat electrophysiological models and nonhuman primate behavioral models. Results indicated that the compound could mitigate working memory impairments induced by ketamine, signifying its potential application in treating cognitive dysfunctions associated with psychiatric disorders .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of PF-4778574 in modulating AMPA receptor activity?
this compound acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamate-induced currents by stabilizing the receptor in an open conformation. Its EC50 values range from 45 to 919 nM across cell types, reflecting subunit-specific potency variations (e.g., GluA2 flip/flop isoforms) . Methodologically, electrophysiological assays (e.g., whole-cell patch-clamp) in recombinant HEK293 cells or rodent neuronal preparations are critical for quantifying potency and subunit selectivity .
Q. Which preclinical models are most relevant for studying this compound's antidepressant-like effects?
Chronic unpredictable stress (CUS) models in mice are widely used to evaluate rapid antidepressant efficacy. Key endpoints include forced swim test (FST) immobility time and sucrose preference. This compound alleviates depression-like behaviors in CUS mice within hours, requiring concurrent measurement of AMPAR-mediated VGF/BDNF/TrkB/AKT signaling to validate mechanistic pathways . Cortical knockdown models (e.g., VGLUT1-deficient mice) further isolate presynaptic vs. postsynaptic AMPAR contributions .
Q. What are the core signaling pathways activated by this compound in neuronal cells?
this compound induces rapid activation of L-type voltage-dependent Ca²⁺ channels (L-VDCCs), triggering downstream VGF/BDNF/TrkB/AKT signaling. Methodological validation includes:
- Pharmacological inhibition of AMPAR (e.g., NBQX) or L-VDCCs (e.g., verapamil) to block behavioral effects.
- Western blotting or ELISA for BDNF and phospho-AKT quantification in prefrontal cortex tissue .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound's delayed vs. immediate behavioral effects?
Contradictions arise from model-specific pharmacokinetics and downstream transcriptional programs. For example:
- In A350V Iqsec2 mutant mice, social behavior improvements emerge 7–11 days post-administration due to delayed neurotrophin synthesis .
- In CUS models, acute antidepressant effects occur within hours due to direct AMPAR potentiation . Methodological recommendations :
- Conduct time-course studies with multiple endpoints (e.g., immediate electrophysiological readouts vs. delayed protein synthesis markers).
- Compare brain pharmacokinetics (Cb,u) across models using LC-MS/MS to correlate exposure with effect timing .
Q. What experimental designs mitigate interspecies variability in this compound's therapeutic index (TI)?
this compound exhibits a narrow TI (8–16 fold) between efficacy (pro-cognitive effects) and safety risks (tremor, convulsions). Key strategies include:
- Cross-species exposure-response normalization : Measure unbound brain concentrations (Cb,u) in rodents, dogs, and nonhuman primates to define translatable safety margins .
- Functional assays : Use cerebellar brain slices (mouse) to assess AMPAR overactivation risks and rotorod tests for motor coordination deficits .
Q. How should researchers address this compound's short half-life when designing chronic administration studies?
Despite a plasma/brain half-life <1 hour, prolonged effects stem from AMPAR-driven transcriptional changes. Methodological solutions :
- Single-dose protocols with longitudinal behavioral tracking (e.g., 7–14 days post-administration) .
- Combinatorial approaches with drugs prolonging AMPAR surface expression (e.g., TARP γ-8 modulators) .
Q. Data Analysis and Contradiction Management
Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound studies?
- Nonlinear regression : Fit sigmoidal curves to EC50/ED50 data, accounting for cell-type or subunit-dependent potency variations .
- Mixed-effects models : Adjust for intersubject variability in behavioral assays (e.g., FST immobility time) .
- Meta-analysis : Pool data from multiple studies to identify covariates (e.g., species, dosing regimen) influencing efficacy .
Q. How can researchers validate AMPAR subtype specificity given conflicting EC50 values across assays?
Stepwise validation :
- In vitro : Compare this compound potency in HEK293 cells expressing GluA1-4 homomers/heteromers .
- Ex vivo : Use selective antagonists (e.g., IEM-1460 for GluA2-lacking AMPARs) in hippocampal LTP assays .
- In vivo : Combine knockout models (e.g., GluA2-deficient mice) with this compound treatment to isolate subunit contributions .
Properties
IUPAC Name |
N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAGHPLLBXWCSF-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219633-99-4 | |
Record name | PF-4778574 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-4778574 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.